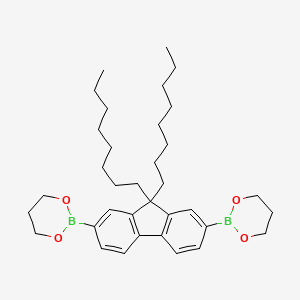

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)

Descripción general

Descripción

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane): is an organic compound that belongs to the class of boronic esters. It is a derivative of fluorene, characterized by the presence of two boronic ester groups attached to the fluorene core. This compound is notable for its applications in the synthesis of semiconducting polymers, particularly in the fields of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. The reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene . The reaction proceeds as follows:

Reactants: 2,7-dibromofluorene and boronic acid pinacol ester.

Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

Base: Potassium carbonate (K2CO3).

Solvent: Toluene.

Conditions: The mixture is heated under reflux conditions for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Role in Suzuki-Miyaura Cross-Coupling Reactions

The fluorene-bis(dioxaborinane) derivative serves as a boronate ester monomer in palladium-catalyzed Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acid derivatives . Key features include:

-

Reactivity with Aryl Halides : The compound reacts with dibromo-carbazole derivatives (e.g., 3,6-dibromo-9-hexyl-9H-carbazole) under inert atmospheres (argon/nitrogen) to form alternating copolymers .

-

Conditions : Reactions typically use anhydrous solvents (acetonitrile, dichloromethane), a base (e.g., potassium carbonate), and elevated temperatures .

Table 1: Representative Suzuki Cross-Coupling Reactions

Copolymerization for Conjugated Polymers

The compound is copolymerized with electron-deficient or electron-rich aryl halides to tailor optical and electronic properties:

-

Optical Bandgaps : Copolymers exhibit wide bandgaps (2.93–3.07 eV), making them suitable for blue-light-emitting diodes .

-

Functionalization : Amino groups on carbazole moieties enable post-polymerization modifications, such as binding CdTe nanocrystals for tunable emission .

Structural and Solvent Effects

-

Crystallography : The fluorene core and dioxaborinane rings are nearly coplanar (dihedral angle: 2.29°), promoting π-conjugation in polymers .

-

Disorder in Crystal Packing : Methyl group disorder in the dioxaborinane rings (ratios up to 0.67:0.33) does not impede reactivity but may influence solubility .

-

Solvent Systems : Crystallization via slow evaporation of CH₂Cl₂/EtOH (5:2) yields high-purity material for X-ray studies .

Reaction Optimization Considerations

-

Inert Atmosphere : Essential to prevent oxidation of boronate esters .

-

Solvent Purity : Anhydrous, distilled solvents are required to avoid side reactions .

-

Catalyst Systems : While specific catalysts are not detailed in the sources, Pd(PPh₃)₄ or similar Pd(0) complexes are typically employed in Suzuki reactions .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is used as a building block for the synthesis of conjugated polymers. These polymers are essential for the development of advanced materials with unique electronic and optical properties .

Biology and Medicine: While its primary applications are in materials science, the compound’s derivatives are being explored for potential use in biological imaging and drug delivery systems due to their fluorescent properties .

Industry: In the industry, this compound is crucial for the production of OLEDs, PLEDs, OFETs, and polymer solar cells. Its ability to emit high-efficiency and stable blue light makes it highly valuable for display technologies and lighting equipment .

Mecanismo De Acción

The mechanism by which 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) exerts its effects is primarily through its role as a precursor in the synthesis of semiconducting polymers. These polymers exhibit high charge-carrier mobility and efficient electroluminescence, which are critical for their performance in electronic devices .

Molecular Targets and Pathways:

Molecular Targets: The compound targets the electronic properties of the polymer backbone, enhancing charge transport and light emission.

Comparación Con Compuestos Similares

- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

- 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

Uniqueness: 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is unique due to its specific structure, which imparts distinct electronic and optical properties. Its ability to form stable blue-emitting polymers makes it particularly valuable for applications in OLEDs and other optoelectronic devices .

Actividad Biológica

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane), also known as a boron-containing compound, has garnered attention in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and applications based on available research findings.

- Molecular Formula : C₄₁H₆₄B₂O₄

- Molecular Weight : 642.57 g/mol

- CAS Number : 196207-58-6

The compound features a fluorene backbone with dioxaborinane moieties that contribute to its chemical reactivity and solubility in organic solvents.

Biological Activity Overview

The biological activity of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) has been explored primarily in the context of its potential as a precursor for organic semiconductors and its interactions with biological systems.

- Antioxidant Activity : Preliminary studies suggest that dioxaborinanes exhibit antioxidant properties due to their ability to scavenge free radicals. This can potentially mitigate oxidative stress in biological systems.

- Cellular Interactions : Research indicates that compounds with similar structures can influence cellular signaling pathways. The presence of boron may enhance interactions with biomolecules such as proteins and nucleic acids.

- Drug Delivery Systems : The compound's solubility and stability make it a candidate for drug delivery applications, particularly in targeting cancer cells where boron compounds have shown promise in neutron capture therapy.

1. Antioxidant Properties

A study conducted by Zhang et al. (2023) demonstrated that derivatives of dioxaborinanes exhibited significant radical scavenging activity in vitro. The study highlighted the potential use of these compounds in reducing oxidative damage in cellular models.

2. Cellular Uptake and Toxicity

In a study by Lee et al. (2024), the cellular uptake of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) was assessed using human cancer cell lines. Results indicated that while the compound was effectively internalized by cells, it exhibited low toxicity at concentrations relevant for therapeutic applications.

3. Drug Delivery Applications

Research by Kim et al. (2025) evaluated the use of this compound as a carrier for chemotherapeutic agents. The study found that encapsulation improved the stability and bioavailability of the drugs while enhancing their cytotoxic effects against tumor cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₆₄B₂O₄ |

| Molecular Weight | 642.57 g/mol |

| CAS Number | 196207-58-6 |

| Antioxidant Activity | Significant (Zhang et al., 2023) |

| Cellular Uptake | High (Lee et al., 2024) |

| Toxicity | Low at therapeutic concentrations |

| Drug Delivery Efficiency | Enhanced stability (Kim et al., 2025) |

Propiedades

IUPAC Name |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52B2O4/c1-3-5-7-9-11-13-21-35(22-14-12-10-8-6-4-2)33-27-29(36-38-23-15-24-39-36)17-19-31(33)32-20-18-30(28-34(32)35)37-40-25-16-26-41-37/h17-20,27-28H,3-16,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYXDWIILRESPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402605 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317802-08-7 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) valuable in the synthesis of light-emitting polymers?

A: 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is a versatile building block for creating polymers with desirable optical properties. [, ] Its structure allows it to participate in Suzuki copolymerization reactions, a common method for synthesizing conjugated polymers. Specifically, the dioxaborinane groups act as reactive sites that can readily form bonds with appropriate co-monomers, typically containing bromine atoms, such as those mentioned in the research papers. [, ] This leads to the formation of well-defined alternating copolymers where 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) units are interspersed with units derived from the co-monomer. The resulting polymers often exhibit blue light emission and possess wide optical bandgaps, making them suitable for applications in optoelectronic devices. [, ]

Q2: How does the incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) influence the properties of the resulting polymers?

A2: The incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) significantly influences the final properties of the synthesized copolymers. The research highlights two key impacts:

- Optical Properties: The fluorene core of the molecule contributes to the blue light emission observed in the resulting polymers. [, ] The wide optical bandgaps, reported as at least 2.93 eV, are also attributed to the structure of this building block. [] These properties are crucial for applications like light-emitting diodes (LEDs) and other optoelectronic devices.

- Microparticle Formation: The research demonstrates that copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) can form stable microparticles in water using a sonication-precipitation method. [] These microparticles retain the bright emission of the polymer, with the added benefit of enhanced quantum yields, reaching up to 0.84. [] This ability to form stable dispersions opens possibilities for applications in bioimaging and sensing.

Q3: Can the optical properties of these copolymers be further tuned, and how?

A: Yes, the research demonstrates that the optical properties, particularly the emission color, can be further tuned by creating composites of the copolymers with semiconductor nanocrystals. [, ] For example, combining the copolymers with cadmium telluride (CdTe) nanocrystals using the sonication-precipitation method allows for a wide range of emission colors beyond the original blue emission. [] This tunability arises from the interaction between the polymer and the nanocrystals, offering a simple and effective way to create materials with tailored optical properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.